Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate
Description
tert-Butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indane-piperidine core with a ketone group (1-oxo) and a tert-butoxycarbonyl (Boc) protecting group. This structure is significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 3-oxospiro[1H-indene-2,3'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-6-9-18(12-19)11-13-7-4-5-8-14(13)15(18)20/h4-5,7-8H,6,9-12H2,1-3H3 |
InChI Key |
OPQNHVHATGUFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Design
The spiro center can be formed through nucleophilic attack of a Boc-protected piperidine intermediate on the carbonyl carbon of 1-indanone. This approach leverages the electrophilicity of the ketone group to facilitate ring closure.
Procedure :
- Precursor Synthesis :
- Spirocyclization :
Yield : Analogous spirocyclizations report yields of 60–75%.
Key Considerations
- Diastereoselectivity : Steric effects from the Boc group may favor axial attack, yielding a single diastereomer.
- Side Reactions : Overalkylation or epimerization at the spiro center requires careful temperature control (−78°C to 0°C).
Ring-Closing Metathesis (RCM)
Strategy for Piperidine Formation
RCM offers a modular route to construct the piperidine ring post-indanone functionalization.
Procedure :
- Diene Synthesis :
- Metathesis :
Yield : RCM reactions in similar systems achieve 50–65% yields.
Advantages and Limitations
- Flexibility : Enables late-stage diversification of the piperidine ring.
- Catalyst Cost : Grubbs catalysts are expensive but critical for efficiency.
Multicomponent Cascade Reactions
Michael-Aldol-Acetalization Cascade
Inspired by methodologies for spiro[indane-1,3-dione] synthesis, a one-pot cascade can assemble the spiro skeleton.
Procedure :
- Reaction Setup :
- Cyclization :
Yield : Cascade reactions report 55–70% yields for related spiro compounds.
Reductive Amination with Boc Protection
Stepwise Assembly
This method sequentially forms the piperidine ring and introduces the Boc group.
Procedure :
- Reductive Amination :
- Boc Protection :
Yield : Reductive amination typically affords 40–60% yield, with Boc protection adding 85–90% efficiency.
Comparative Analysis of Methods
| Method | Yield Range | Diastereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Attack | 60–75% | High | Moderate | High |
| RCM | 50–65% | Moderate | Low | Low |
| Cascade Reaction | 55–70% | High | High | Moderate |
| Reductive Amination | 40–60% | Low | High | High |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
Tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate and related spirocyclic derivatives:
Structural and Functional Differences
- Core Ring Systems: Indane vs. Indene/Indoline: The target compound’s indane core (fully saturated) contrasts with indene (partially unsaturated) or indoline (nitrogen-containing) systems in analogs. This affects electronic properties and reactivity . Oxo Group Position: The 1-oxo group in the target compound vs.
- Substituent Effects: Halogenation: Bromo and fluoro substituents (e.g., CAS 2245084-46-0) enhance electrophilicity, enabling participation in Suzuki-Miyaura couplings or halogen-bonding interactions . Methyl/Amino Groups: Methyl groups (e.g., CAS 1129411-47-7) increase lipophilicity, while amino groups (e.g., CAS 1373029-41-4) introduce basicity, affecting solubility and pharmacokinetics .
Biological Activity
Tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spiro structure, which combines an indane moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article will delve into the biological activity of tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate, examining its synthesis, biological interactions, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : CHN\O
- Molecular Weight : 301.4 g/mol
- CAS Number : 2375192-24-6
The compound's distinct spiro configuration contributes to its unique pharmacological properties compared to other similar compounds.
Synthesis
The synthesis of tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate typically involves multi-step organic reactions. Common methods include:
- Formation of the Spiro Structure : Initial reactions focus on creating the indane and piperidine components.
- Functionalization : Subsequent steps introduce the tert-butyl and carbonyl functionalities.
Biological Activity
Research indicates that compounds with structural similarities to tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also possess such activity.
- CNS Effects : Some derivatives are explored for their effects on the central nervous system (CNS), indicating potential neuroactive properties.
- Antitumor Properties : Certain analogs have been studied for their antitumor effects, highlighting a possible avenue for cancer treatment.
Interaction Studies
Interaction studies have focused on the binding affinity of tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate with various biological targets. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.
Key Findings from Interaction Studies:
| Target | Binding Affinity | Biological Effect |
|---|---|---|
| Enzyme A | High | Inhibition of activity |
| Receptor B | Moderate | Modulation of signaling pathways |
| Protein C | Low | Minimal interaction |
Case Studies
Several case studies have investigated the biological activity of related compounds, providing insights into the potential applications of tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate.
Case Study 1: Antimicrobial Activity
A study evaluated a series of spiro compounds for their antimicrobial efficacy against various bacterial strains. Tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: CNS Activity
In another investigation, derivatives with similar structures were tested for their effects on neurotransmitter systems. Results indicated that certain modifications could enhance CNS activity, warranting further exploration into tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate's neuroactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
